7-TMCA

Descripción general

Descripción

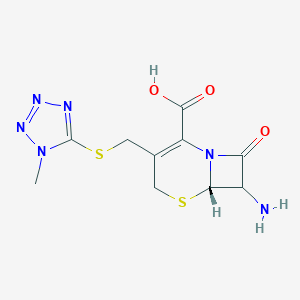

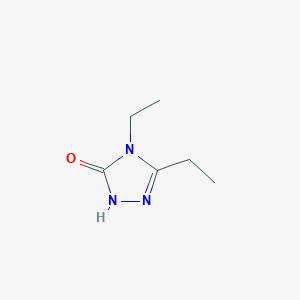

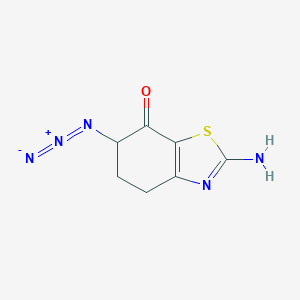

7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, also known as 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, is a useful research compound. Its molecular formula is C₁₀H₁₂N₆O₃S₂ and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acilación Biocatalítica en la Síntesis de Antibióticos

Una de las aplicaciones de 7-TMCA es en el proceso de acilación biocatalítica para la síntesis de antibióticos. El proceso implica el uso de una cefalosporina-ácido sintetasa inmovilizada como biocatalizador para optimizar la acilación de this compound por el éster metílico del ácido mandélico (MEMA). Este método es parte de rutas de síntesis alternativas para antibióticos como Cefamandole .

Desarrollo de Cefalosporinas Semisintéticas

La introducción de varios sustituyentes C3 y C7 en el núcleo de β-lactama de this compound permite la creación de cefalosporinas semisintéticas. Estas cefalosporinas modificadas pueden tener diferentes actividades, espectros de acción y resistencia a las β-lactamasas .

Mecanismo De Acción

Target of Action

7-TMCA, also known as 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid or 7-AMTCA, primarily targets P-selectin , a cell adhesion molecule . P-selectin mediates the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .

Mode of Action

This compound interacts with its target, P-selectin, by binding to it, thereby blocking its interaction with P-selectin glycoprotein ligand-1 . This interaction inhibits the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .

Biochemical Pathways

The acylation of this compound is carried out using immobilized cephalosporin-acid synthetase as a biocatalyst . This process involves the use of methyl esters of D-mandelic acid, 1 (H)-tetrazolylacetic acid, cyanomethylthioacetic acid, thienylacetic acid, D-phenylglycine, and D-p-hydroxyphenylglycine as acylating agents .

Pharmacokinetics

It’s worth noting that the compound is part of the larger molecule crizanlizumab, which exhibits disproportional pharmacokinetics over a dose range .

Result of Action

The result of the action of this compound is the production of cefamandole (CFM) and six chimeric compounds composed of the C3-modified β-lactam nucleus and the acyl parts of various known antibiotics . These compounds can potentially be tested for antimicrobial activity under mild conditions without isolation, directly in the aqueous medium of reaction mixtures after biocatalytic synthesis .

Action Environment

The biocatalytic acylation of this compound is optimized under specific conditions in a water-organic medium containing 43% (vol/vol) of ethylene glycol at 30°С with a spontaneous pH gradient in the range of 8.0–6.0 . The efficiency of the reaction is influenced by these environmental factors .

Propiedades

IUPAC Name |

(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S2/c1-15-10(12-13-14-15)21-3-4-2-20-8-5(11)7(17)16(8)6(4)9(18)19/h5,8H,2-3,11H2,1H3,(H,18,19)/t5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTQHTOXGKVJPN-SVGQVSJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701105488 | |

| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24209-38-9 | |

| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24209-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-TMCA in pharmaceutical synthesis?

A1: this compound serves as a vital building block for synthesizing several semi-synthetic cephalosporin antibiotics []. Its structure allows for the attachment of various side chains, leading to the creation of a diverse range of cephalosporin derivatives with potentially enhanced antimicrobial properties. For instance, it is a key intermediate in the production of Cefoperazone [, ], a third-generation cephalosporin antibiotic.

Q2: Can you describe a typical synthesis route for this compound?

A2: this compound can be synthesized by reacting 7-ACA (7-Aminocephalosporanic acid) with 1-methyl-5-mercapto-1,2,3,4-tetrazole []. This reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and utilizes acetonitrile as a solvent [].

Q3: Have there been any improvements in the synthesis of this compound?

A3: Yes, researchers have explored alternative catalysts and solvents to improve the synthesis of this compound. One notable approach replaces acetonitrile with dimethyl carbonate, a less toxic and environmentally friendlier solvent []. This method utilizes a boron trifluoride dimethyl carbonate complex as the catalyst, leading to improved product quality and reduced drying time [].

Q4: How is this compound used in the synthesis of Cefoperazone?

A4: Studies demonstrate that this compound can be effectively utilized as a starting material for Cefoperazone synthesis []. The process yields Cefoperazone water salt that meets the quality standards outlined in the Chinese Pharmacopoeia (ChP 2005) [].

Q5: Are there any other cephalosporin antibiotics synthesized using this compound?

A5: Beyond Cefoperazone, this compound serves as a key intermediate in the synthesis of Cefbuperazone []. This synthesis route begins with D-threonine, which undergoes a series of reactions culminating in the condensation of a derivative with this compound and subsequent 7-methoxylation to yield Cefbuperazone [].

Q6: Has the stability of Cefoperazone synthesized from this compound been investigated?

A6: Research indicates that Cefoperazone synthesized from this compound exhibits good stability. One study observed that the color of the synthesized Cefoperazone remained unchanged (white) even after six months of exposure to air at room temperature []. This finding suggests a promising stability profile for the final drug product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)